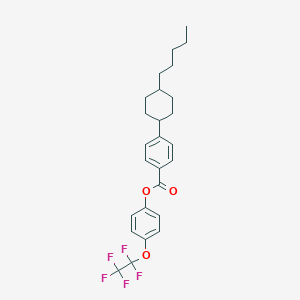
1-(2-bromobenzoyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-bromobenzoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that features a brominated phenyl group and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenylhydrazine hydrochloride and 3,4-dihydro-2H-quinoline.
Reaction Conditions: The reaction is carried out under acidic conditions, often using concentrated hydrochloric acid to maintain strong acidity.
Purification: The product is purified through processes such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Electrophilic Aromatic Substitution: The brominated phenyl group can undergo electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Reduction: The compound can be reduced using common reducing agents like zinc powder in acidic conditions.
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Reduction: Zinc powder and concentrated hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Substitution Reactions: Products include various substituted phenyl derivatives.
Reduction Reactions: Reduced forms of the compound with hydrogen replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
科学研究应用
1-(2-bromobenzoyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
作用机制
The mechanism of action of 1-(2-bromobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets:
相似化合物的比较
2-Bromophenol: Shares the brominated phenyl group but lacks the quinoline moiety.
3,4-Dihydro-2H-quinoline: Contains the quinoline structure but without the brominated phenyl group.
Uniqueness:
Structural Features: The combination of a brominated phenyl group and a quinoline moiety makes 1-(2-bromobenzoyl)-1,2,3,4-tetrahydroquinoline unique compared to its individual components.
Applications: Its dual functionality allows it to be used in diverse applications, from medicinal chemistry to material science.
属性
分子式 |
C16H14BrNO |
|---|---|
分子量 |
316.19g/mol |
IUPAC 名称 |
(2-bromophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C16H14BrNO/c17-14-9-3-2-8-13(14)16(19)18-11-5-7-12-6-1-4-10-15(12)18/h1-4,6,8-10H,5,7,11H2 |
InChI 键 |
FPZMTKSGVFVPQL-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3Br |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B404725.png)

![4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B404729.png)



![[4-[(Z)-[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate](/img/structure/B404737.png)

![7-({4-Nitrobenzyl}sulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B404741.png)
![(4E)-4-[(1H-indol-3-yl)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B404742.png)
![2,8-Dimethyl-1-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B404744.png)
![3-({2-[(2-(acetylamino)-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoyl)amino]-3-methylbutanoyl}amino)-2,5-bis(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B404747.png)
![Diethyl 5-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B404748.png)

